3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid
Overview
Description
Boc-®-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid is a chiral amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and three fluorine atoms on the phenyl ring. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly in the preparation of sitagliptin phosphate, a drug used to treat type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid typically involves multiple steps. One common method starts with 2,4,5-trifluorobenzaldehyde, which undergoes a series of reactions including asymmetric hydrogenation and stereoselective Hofmann rearrangement to introduce the chiral center . The key steps in this synthesis are:
Asymmetric Hydrogenation: This step introduces the chiral center.
Stereoselective Hofmann Rearrangement: This step ensures the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of Boc-®-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of chiral catalysts and high-pressure hydrogenation reactors .
Chemical Reactions Analysis
Types of Reactions
Boc-®-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Boc-®-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Mechanism of Action
The mechanism of action of Boc-®-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid is primarily related to its role as an intermediate in drug synthesis. In the case of sitagliptin phosphate, the compound contributes to the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones. By inhibiting DPP-4, sitagliptin increases the levels of active incretin hormones, which help regulate blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
Boc-®-3-Amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid: Another chiral amino acid derivative with similar applications.
Boc-®-3-Amino-4-(2,4,5-trifluoro-phenyl)-propanoic acid: A related compound with a shorter carbon chain.
Uniqueness
Boc-®-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid is unique due to its specific chiral center and the presence of three fluorine atoms on the phenyl ring. These features contribute to its high reactivity and specificity in chemical reactions, making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-15(2,3)23-14(22)19-9(6-13(20)21)4-8-5-11(17)12(18)7-10(8)16/h5,7,9H,4,6H2,1-3H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAXCHGULMWHIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1620129-74-9 | |
Record name | 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyric acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY86R572MP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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